
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Descripción
The compound "(3-(pyrimidin-2-ylamino)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" is a heterocyclic small molecule featuring a central azetidine ring linked to a pyrimidin-2-ylamino group and a 1,3,5-trimethylpyrazole moiety via a methanone bridge. Its structural complexity arises from the combination of nitrogen-rich rings, which are common in pharmacologically active compounds. The azetidine (four-membered saturated ring) contributes to conformational rigidity, while the pyrimidine and pyrazole groups offer hydrogen-bonding and π-stacking capabilities, critical for target binding . This compound’s design likely aims to optimize pharmacokinetic properties, such as solubility and metabolic stability, compared to bulkier or more lipophilic analogs.
Propiedades
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9-12(10(2)19(3)18-9)13(21)20-7-11(8-20)17-14-15-5-4-6-16-14/h4-6,11H,7-8H2,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZHVGAGSLPHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic compound that has garnered interest due to its diverse biological activities. The compound combines a pyrimidine moiety with an azetidine structure and a pyrazole ring, which are known for their pharmacological potentials. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- Azetidine ring : Contributes to the compound's ability to interact with biological targets.
- Pyrimidine group : Known for its role in nucleic acid formation and various biological processes.
- Pyrazole moiety : Associated with anti-inflammatory and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : The presence of the azetidine ring enhances the compound's ability to disrupt bacterial cell wall synthesis, making it effective against various strains of bacteria.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of similar compounds within the same chemical class:
- Pyrazole Derivatives in Cancer Therapy : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in xenograft models by targeting CDK pathways, suggesting potential applications in cancer treatment .
- Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited significant reductions in edema and pain responses, indicating their therapeutic potential for inflammatory diseases.
- Antibacterial Studies : A series of pyrazole-based compounds were tested against various bacterial strains, revealing that modifications in the azetidine structure enhanced antimicrobial efficacy, particularly against resistant strains .
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Analogous Compounds
Synthetic Notes:
- The target compound’s azetidine core may require specialized ring-closing strategies (e.g., SN2 reactions) compared to the thienothiophene synthesis in , which relies on bis-enaminone condensations .
- Piperidine- or isoxazole-containing analogs () often employ nucleophilic aromatic substitution, whereas the target compound’s azetidine likely necessitates milder conditions to prevent ring strain .
Physicochemical and Pharmacological Comparisons
Table 2: Key Properties and Bioactivity
Key Observations :
- Bioactivity: While the target compound’s exact bioactivity is unspecified, its pyrimidine-azetidine scaffold is structurally aligned with kinase inhibitors (e.g., JAK2 inhibitors in ) . In contrast, thienothiophene-containing analogs () exhibit broader antimicrobial effects due to sulfur-rich aromatic systems .
- Metabolic Stability : The azetidine’s smaller ring may reduce metabolic degradation compared to piperidine derivatives (), which are prone to oxidative metabolism .
Q & A
Q. Table 1: Yield Comparison Under Different Conditions
Solvent | Catalyst | Yield (%) | Side Products (%) |
---|---|---|---|
DMF | None | 65 | 12 |
THF | Pd(OAc) | 80 | 5 |
Advanced: How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Answer:
Discrepancies often arise from:
- Assay conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for PI3Kα inhibition studies) .
- Solubility artifacts : Use DMSO stock solutions ≤0.1% to avoid false negatives .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to rule out fluorescence interference .
Advanced: What computational strategies are effective for predicting binding modes to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of PI3Kα (PDB: 4JPS). Key interactions:
- Pyrimidine NH forms hydrogen bonds with Val851.
- Trimethylpyrazole engages in hydrophobic interactions with Ile848 .
- MD simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Advanced: How do substituents on the pyrimidine and pyrazole rings influence structure-activity relationships (SAR)?
Answer:
- Pyrimidine modifications :
- 2-Amino groups : Critical for H-bonding; replacement with methyl reduces potency 10-fold .
- Pyrazole substitutions :
- 1,3,5-Trimethyl groups : Enhance metabolic stability (t increased from 1.2 to 4.5 hours in hepatocytes) .
- SAR Table :
Modification | IC (nM) | LogP |
---|---|---|
2-Aminopyrimidine | 12 | 2.1 |
2-Methylpyrimidine | 150 | 2.8 |
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in azetidine coupling)?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.